molecular formula C12H18N2O B255505 N-benzyl-N-methyl-N'-propylurea

N-benzyl-N-methyl-N'-propylurea

Cat. No. B255505
M. Wt: 206.28 g/mol
InChI Key: IITDCCPHOJECSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-N'-propylurea, also known as BMU, is a chemical compound that has been widely used in scientific research. BMU is a urea derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-N'-propylurea is not fully understood. However, it is believed that N-benzyl-N-methyl-N'-propylurea acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, N-benzyl-N-methyl-N'-propylurea may reduce inflammation and other pathological processes.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-N'-propylurea has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, N-benzyl-N-methyl-N'-propylurea has been shown to have antioxidant properties. N-benzyl-N-methyl-N'-propylurea has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-N'-propylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to the use of N-benzyl-N-methyl-N'-propylurea. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-N'-propylurea. One area of interest is the development of more potent and selective N-benzyl-N-methyl-N'-propylurea analogs that could be used as therapeutic agents. Another area of interest is the investigation of the potential use of N-benzyl-N-methyl-N'-propylurea in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Finally, further studies are needed to elucidate the mechanism of action of N-benzyl-N-methyl-N'-propylurea and its effects on various biochemical and physiological pathways.

Synthesis Methods

N-benzyl-N-methyl-N'-propylurea can be synthesized by reacting benzyl isocyanate with N-methyl-N'-propylurea in the presence of a catalyst. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.

Scientific Research Applications

N-benzyl-N-methyl-N'-propylurea has been used in a variety of scientific studies, including those related to cancer, inflammation, and neurodegenerative diseases. N-benzyl-N-methyl-N'-propylurea has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-benzyl-N-methyl-N'-propylurea has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-benzyl-N-methyl-N'-propylurea

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-benzyl-1-methyl-3-propylurea

InChI

InChI=1S/C12H18N2O/c1-3-9-13-12(15)14(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15)

InChI Key

IITDCCPHOJECSZ-UHFFFAOYSA-N

SMILES

CCCNC(=O)N(C)CC1=CC=CC=C1

Canonical SMILES

CCCNC(=O)N(C)CC1=CC=CC=C1

Origin of Product

United States

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